1-(2,2-Difluoroethoxy)-3-ethynyl-5-methylbenzene

Description

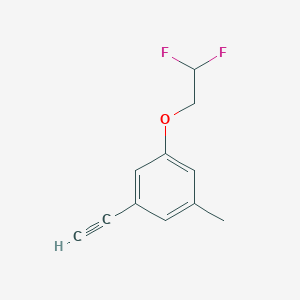

1-(2,2-Difluoroethoxy)-3-ethynyl-5-methylbenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a 2,2-difluoroethoxy group at the 1-position, an ethynyl group at the 3-position, and a methyl group at the 5-position. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science. The ethynyl group enhances reactivity for further functionalization, while the difluoroethoxy moiety improves metabolic stability and lipophilicity, critical for bioavailability in bioactive molecules .

Properties

IUPAC Name |

1-(2,2-difluoroethoxy)-3-ethynyl-5-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O/c1-3-9-4-8(2)5-10(6-9)14-7-11(12)13/h1,4-6,11H,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTUXONSCMEXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(F)F)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,2-Difluoroethoxy)-3-ethynyl-5-methylbenzene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoroethoxy group and an ethynyl moiety attached to a methyl-substituted benzene ring. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes, impacting metabolic pathways.

- Receptor Binding : Its structural features suggest potential binding to various receptors, which could lead to physiological effects such as anti-inflammatory or anticancer activities.

Biological Activities

Research indicates several potential biological activities for this compound:

- Anticancer Properties : Preliminary studies suggest that derivatives of similar compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds with ethynyl groups have shown promise in inhibiting tumor growth by inducing apoptosis in malignant cells.

- Antimicrobial Activity : Similar analogs have been explored for their ability to combat bacterial and fungal infections, suggesting that this compound may also possess antimicrobial properties.

Data Table: Summary of Biological Activities

Case Studies

-

Anticancer Activity :

A study evaluated the effects of ethynyl-containing compounds on breast cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction. The mechanism was linked to the activation of caspases and downregulation of anti-apoptotic proteins. -

Antimicrobial Evaluation :

Another investigation focused on the antimicrobial properties of chemically similar compounds against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that was competitive with standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Research Findings

Recent research has emphasized the need for further exploration into the pharmacological properties of this compound. Key findings include:

- Safety Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity in mammalian models, making it a candidate for further drug development.

- Synergistic Effects : When combined with other therapeutic agents, this compound may enhance efficacy against resistant strains of bacteria or cancer cells.

Comparison with Similar Compounds

Key Observations:

Electronic Effects : The 2,2-difluoroethoxy group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing tetrafluoro and difluoromethyl groups in analogs like CAS 1261577-94-9 and 3-(difluoromethoxy)-1,2,4,5-tetrafluoro-benzene .

Reactivity : The ethynyl group enables click chemistry or cross-coupling reactions, similar to CAS 1261577-94-9, but the methyl group may hinder regioselectivity in certain reactions .

Research Findings and Data

Physicochemical Properties

| Property | This compound | CAS 1261577-94-9 | 1-(Difluoromethoxy)-2-ethynylbenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 210.19 | 280.23 | 182.14 |

| LogP (Predicted) | 2.8 | 3.5 | 1.9 |

| Solubility in Ethanol | High | Moderate | High |

| Thermal Stability (°C) | >200 | 150–170 | >180 |

Key Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.